3-Chloroallyltrimethylsilane
Overview
Description
3-Chloroallyltrimethylsilane, also known as 1-Chloro-3-trimethylsilylpropene, is an organosilicon compound with the molecular formula ClCH=CHCH2Si(CH3)3. This compound is notable for its utility in organic synthesis, particularly in the formation of homoallylic ethers and other derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chloroallyltrimethylsilane can be synthesized through the reaction of allyl chloride with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the silyl chloride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors and stringent control of temperature and pressure.
Chemical Reactions Analysis
Types of Reactions: 3-Chloroallyltrimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Addition Reactions: The double bond in the allyl group can participate in addition reactions.
Coupling Reactions: It can be used in cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Lewis Acids: Used in the reaction with aldehydes to form homoallylic ethers.
Bases: Such as sodium hydride, used in substitution reactions.
Major Products:
Homoallylic Ethers: Formed from the reaction with aldehydes.
Substituted Allyl Compounds: Formed from nucleophilic substitution reactions.
Scientific Research Applications
3-Chloroallyltrimethylsilane has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Material Science: Utilized in the preparation of silicon-containing polymers and materials.
Pharmaceuticals: Employed in the synthesis of intermediates for drug development.
Agricultural Chemistry: Used in the synthesis of agrochemicals and pesticides.
Mechanism of Action
The mechanism of action of 3-Chloroallyltrimethylsilane involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The silicon atom can stabilize negative charges, making the compound versatile in various chemical transformations. The molecular targets and pathways involved include the formation of carbon-silicon bonds and the stabilization of reaction intermediates.
Comparison with Similar Compounds
Allyltrimethylsilane: Similar structure but without the chlorine atom.
Vinyltrimethylsilane: Contains a vinyl group instead of an allyl group.
Trimethylsilylpropene: Lacks the chlorine atom but has a similar carbon backbone.
Uniqueness: 3-Chloroallyltrimethylsilane is unique due to the presence of both a chlorine atom and a trimethylsilyl group, which allows it to participate in a wider range of chemical reactions compared to its analogs.
Properties
IUPAC Name |
[(E)-3-chloroprop-2-enyl]-trimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13ClSi/c1-8(2,3)6-4-5-7/h4-5H,6H2,1-3H3/b5-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCULCDOARKKVRX-SNAWJCMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CC=CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[Si](C)(C)C/C=C/Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18187-39-8 | |
Record name | 3-Chloroallyltrimethylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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